Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
CAS No.: 906478-91-9
Cat. No.: VC2827631
Molecular Formula: C13H26F6N2O4S2
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 906478-91-9 |
---|---|
Molecular Formula | C13H26F6N2O4S2 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium |
Standard InChI | InChI=1S/C11H26N.C2F6NO4S2/c1-5-9-10-11-12(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-11H2,1-4H3;/q+1;-1 |
Standard InChI Key | ALYCOCULEAWWJO-UHFFFAOYSA-N |
SMILES | CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Canonical SMILES | CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide is characterized by specific chemical identifiers that distinguish it in the family of ionic liquids. The compound exhibits a unique molecular structure that contributes to its distinctive properties as outlined in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
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CAS Number | 906478-91-9 |
Molecular Formula | C13H26F6N2O4S2 |
Molecular Weight | 452.48 g/mol |
IUPAC Name | bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium |
InChI Key | ALYCOCULEAWWJO-UHFFFAOYSA-N |
SMILES Notation | CCCCCN+(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Structural Components
Several common synonyms exist for this compound in the scientific literature:
Physical and Chemical Properties
Physical Characteristics
The physical state and appearance of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide provide immediate insights into its handling properties and potential applications. These properties have been documented through various analytical techniques as shown in Table 2.
Table 2: Physical Properties
Property | Description |
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Physical State | Clear liquid |
Color | Colorless to Yellow |
Refractive Index | 1.4240-1.4280 |
Form | Liquid at room temperature |
Spectroscopic and Analytical Properties
Spectroscopic analysis of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide provides critical information about its molecular structure and purity. While specific spectroscopic data for this exact compound was limited in the search results, related bis(trifluoromethanesulfonyl)imide compounds have been characterized using various spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 19F-NMR for structural confirmation
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Mass spectrometry for molecular weight verification
The characterization of the bis(trifluoromethanesulfonyl)imide anion often reveals distinctive spectral features that can be used for identification and purity assessment. Conformational equilibrium studies on the anion have demonstrated its flexibility and ability to adopt different conformations depending on its environment .
Synthesis and Preparation Methods
Solution Preparation for Research Applications
For research applications, precise preparation of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide solutions is critical for experimental reproducibility. Table 3 provides guidelines for preparing stock solutions at various concentrations.
Table 3: Stock Solution Preparation Guidelines
Desired Concentration | Amount of Compound Required for Different Volumes |
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1 mg | |
1 mM | 2.21 mL |
5 mM | 0.442 mL |
10 mM | 0.221 mL |
For optimal preparation and storage of solutions:
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Select appropriate solvents based on the application and solubility requirements
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Store at -80°C for up to 6 months or at -20°C for up to 1 month
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To enhance solubility, heating to 37°C followed by ultrasonic bath treatment is recommended
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Avoid repeated freezing and thawing cycles to maintain compound integrity
Applications and Research Uses
Green Chemistry and Solvent Applications
As a green solvent alternative, Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide offers several environmental and process advantages:
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Serves as a solvent for various chemical reactions, particularly in green chemistry applications
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Demonstrates lower toxicity and reduced environmental impact compared to traditional organic solvents
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Enables sustainable chemical processes with potential for solvent recovery and reuse
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Provides a suitable medium for reactions requiring polar, non-coordinating environments
The ionic nature of the compound creates unique solvation environments that can influence reaction outcomes and selectivity in organic synthesis.
Catalytic Applications
Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide exhibits catalytic activity that can be leveraged in various chemical transformations:
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Acts as a catalyst in organic synthesis reactions, facilitating faster reaction rates and higher yields
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Particularly valuable in pharmaceutical and fine chemical industries where reaction specificity is crucial
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The bis(trifluoromethanesulfonyl)imide anion can coordinate with metal centers, creating active catalytic species
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Related compounds in this family have shown effectiveness as Lewis acid catalysts for various transformations
The dual functionality as both solvent and catalyst makes this compound especially valuable for one-pot synthesis procedures and green chemistry applications.
Analytical and Separation Technologies
In analytical chemistry and separation sciences, the compound demonstrates utility in several applications:
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Used in the development of electrochemical sensors with enhanced sensitivity and selectivity for detecting various analytes
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Employed in environmental monitoring and safety applications where robust detection methods are required
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Facilitates liquid-liquid extraction processes for isolating specific compounds from complex mixtures
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The unique ionic properties create favorable conditions for selective separations in chemical manufacturing processes
Current Research Trends and Future Perspectives
Recent Research Developments
Current research involving Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide and related compounds is advancing in several directions:
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Investigations into conformational equilibrium of the bis(trifluoromethanesulfonyl)imide anion using Raman spectroscopy and DFT calculations
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Studies on thermal properties and vibrational spectra of related ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion
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Research on polymorphism in ionic liquids featuring the bis(trifluoromethanesulfonyl)imide anion
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Development of novel applications in electrochemical systems and energy storage technologies
Future Research Directions
The versatility of Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide suggests several promising avenues for future research:
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Further exploration of its potential in advanced battery technologies, particularly in solid-state and flexible energy storage devices
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Investigation of synergistic effects when combined with nanomaterials for enhanced catalytic performance
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Development of specialized electrochemical sensors for environmental and biomedical applications
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Computational studies to better understand structure-property relationships and design optimized derivatives for specific applications
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Exploration of sustainable and scalable synthesis methods for industrial-scale production
Comparative Analysis with Related Compounds
Structural Analogs
Comparing Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide with structurally related ionic liquids provides insight into structure-property relationships:
Table 4: Comparison with Related Ionic Liquids
These structural variations lead to different physical properties and application profiles, highlighting the tunability of ionic liquids through cation and anion modifications.
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